2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
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Overview
Description
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core linked to a piperidine ring, which is further connected to a trifluoromethyl-substituted pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl-substituted pyridine can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions.
Coupling with Piperidine: The pyridine intermediate is then coupled with a piperidine derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki–Miyaura coupling reaction.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction, often using reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine and pyridine rings can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure but may lack the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethyl-Substituted Pyridines: These compounds have the trifluoromethyl group but may not have the piperidine or pyrimidine rings, affecting their overall reactivity and applications.
Uniqueness
The unique combination of the trifluoromethyl group, pyridine, piperidine, and pyrimidine rings in 2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-3-1-4-14(22-13)24-11-12-5-9-23(10-6-12)15-20-7-2-8-21-15/h1-4,7-8,12H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERNUAGTCAUCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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